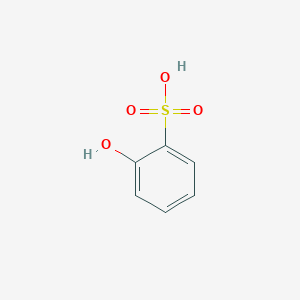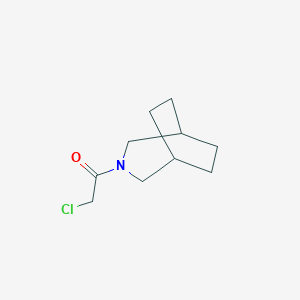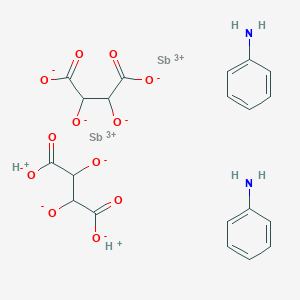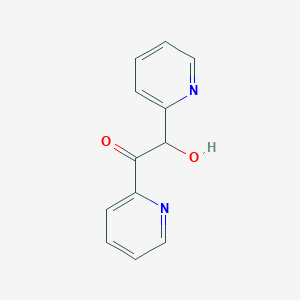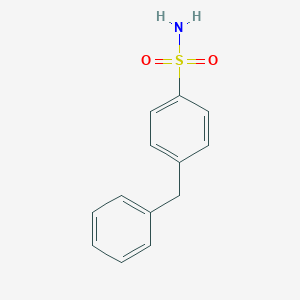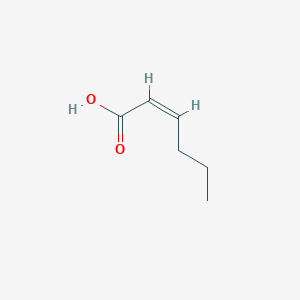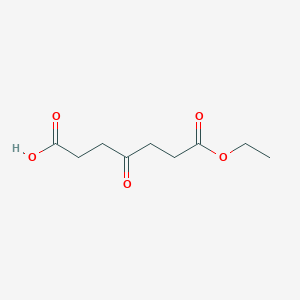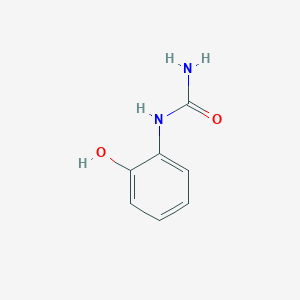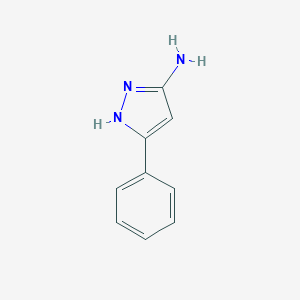![molecular formula C5H9O3P B074375 4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane CAS No. 1449-91-8](/img/structure/B74375.png)
4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane, also known as MPTO, is a cyclic phosphorus compound that has been studied for its potential use in various scientific applications.
作用機序
The mechanism of action of 4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane is not fully understood, but it is believed to involve the formation of stable complexes with metal ions. These complexes may then interact with biological molecules, such as enzymes, to alter their activity.
生化学的および生理学的効果
Studies have shown that 4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One advantage of using 4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane in lab experiments is its stability, which makes it easy to handle and store. However, its low solubility in water and organic solvents can make it difficult to work with in certain applications.
将来の方向性
Future research on 4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane could explore its potential use in drug development, as well as its ability to interact with other biological molecules. It could also be studied for its potential use in the development of new materials with unique properties. Additionally, further investigation into its mechanism of action could provide insights into its potential therapeutic uses.
合成法
4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane can be synthesized through a two-step process, starting with the reaction of 2,3-dimethyl-2,3-dinitrobutane with sodium methoxide to yield 2,3-dimethyl-2,3-dinitro-1-butene. This intermediate is then reacted with trimethylene oxide in the presence of a phosphorus catalyst to yield 4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane.
科学的研究の応用
4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane has been studied for its potential use as a ligand in coordination chemistry, as well as for its ability to form stable complexes with transition metal ions. It has also been investigated for its potential use in the development of new materials, such as polymers and dendrimers.
特性
CAS番号 |
1449-91-8 |
|---|---|
製品名 |
4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane |
分子式 |
C5H9O3P |
分子量 |
148.1 g/mol |
IUPAC名 |
4-methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane |
InChI |
InChI=1S/C5H9O3P/c1-5-2-6-9(7-3-5)8-4-5/h2-4H2,1H3 |
InChIキー |
OMAIORNZIIDXOB-UHFFFAOYSA-N |
SMILES |
CC12COP(OC1)OC2 |
正規SMILES |
CC12COP(OC1)OC2 |
その他のCAS番号 |
1449-91-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate](/img/structure/B74294.png)


